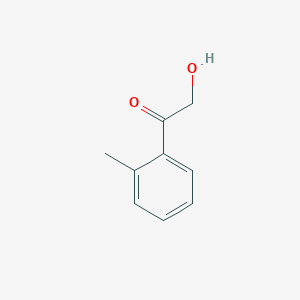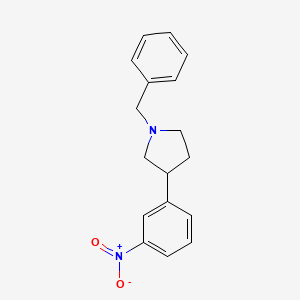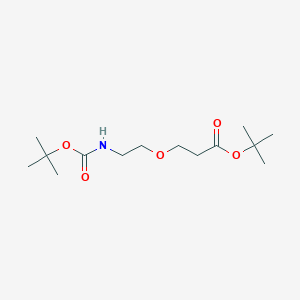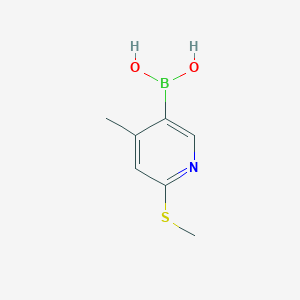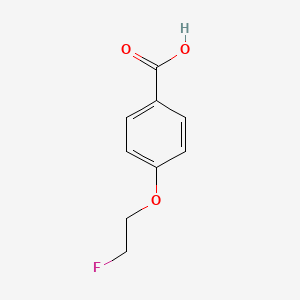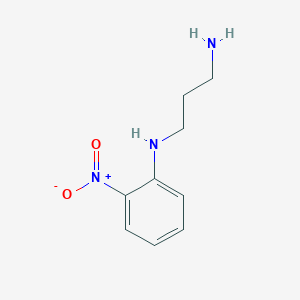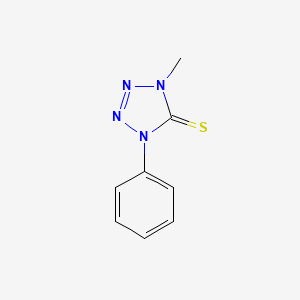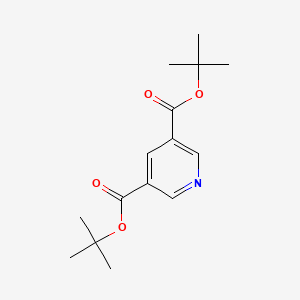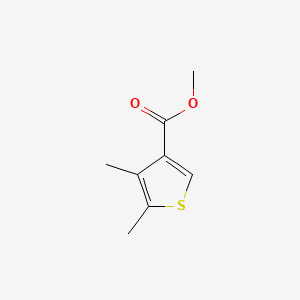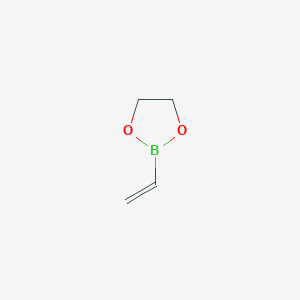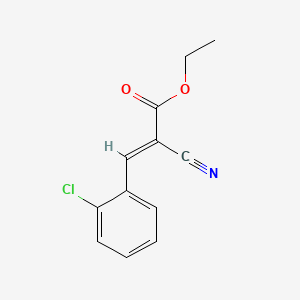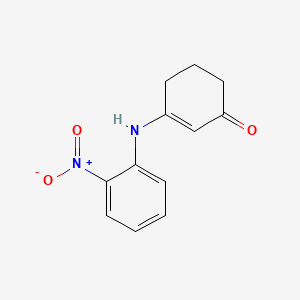![molecular formula C16H16N2 B3047897 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- CAS No. 147804-55-5](/img/structure/B3047897.png)
1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-
Descripción general
Descripción
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- is a heterocyclic organic compound that features a pyrrole ring structure. Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the methylene bridge between two pyrrole rings.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- typically involves the acid-catalyzed condensation of pyrrole with an aldehyde. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- exerts its effects involves interactions with various molecular targets and pathways. The pyrrole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The specific pathways involved depend on the particular application and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- can be compared with other similar compounds such as:
1H-Pyrrole, 1-(4-methylphenyl)-: This compound has a single pyrrole ring with a 4-methylphenyl group attached.
2,2’-[(4-Bromophenyl)methylene]bis(1-pyrrole): Similar structure but with a bromine atom instead of a methyl group.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Features a dione group in the pyrrole ring.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-6-8-13(9-7-12)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYGTSVFRRTLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455104 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-55-5 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


